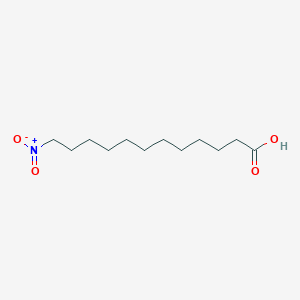12-nitrododecanoic Acid
CAS No.: 32571-74-7
Cat. No.: VC16111553
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32571-74-7 |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 12-nitrododecanoic acid |
| Standard InChI | InChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15) |
| Standard InChI Key | WBFNNQMHXFHGCE-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCC(=O)O)CCCCC[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
12-Nitrododecanoic acid is a 12-carbon saturated fatty acid with a nitro substituent at the terminal carbon. Its systematic IUPAC name is 12-nitro-dodecanoic acid, and its molecular formula is C₁₂H₂₃NO₄ (molecular weight: 269.32 g/mol) . The compound’s structure consists of a carboxylic acid group at C1 and a nitro group at C12, connected by a saturated hydrocarbon chain (Fig. 1).
Table 1: Key Chemical Properties of 12-Nitrododecanoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₄ | |
| Molecular Weight | 269.32 g/mol | |
| IUPAC Name | 12-nitro-dodecanoic acid | |
| CAS Registry Number | 230613-81-7 (related compound) | |
| Solubility | Lipophilic |
Spectroscopic and Structural Analysis
The nitro group introduces distinct spectroscopic features:
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1553 cm⁻¹ and 1378 cm⁻¹, characteristic of asymmetric and symmetric NO₂ stretching vibrations .
-
Nuclear Magnetic Resonance (NMR): The terminal nitro group deshields adjacent protons, producing unique splitting patterns in ¹H-NMR spectra .
-
Mass Spectrometry: Fragmentation patterns include loss of NO₂ (46 m/z) and carboxylate ions, aiding in structural confirmation .
Synthesis and Biosynthetic Pathways
Chemical Synthesis
12-NDA can be synthesized via two primary routes:
Henry Nitroaldol Reaction
A more selective approach involves the Henry reaction between nitroalkanes and aldehyde intermediates derived from dodecanoic acid. This method enables precise positioning of the nitro group .
Table 2: Synthetic Methods for 12-Nitrododecanoic Acid
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Nitration | 30–40 | 70–80 | Simplicity |
| Henry Reaction | 60–70 | >95 | Regioselectivity |
Biosynthesis In Vivo
12-NDA is generated endogenously through the β-oxidation of longer-chain nitrated fatty acids, such as 18:1-NO₂ (nitro-oleic acid). Hepatic metabolism shortens the carbon chain by two units per β-oxidation cycle, producing 16:1-NO₂, 14:1-NO₂, and finally 12:1-NO₂ . Further reduction of the double bond yields 12-NDA .
Biological Roles and Mechanisms of Action
Anti-Inflammatory Signaling
12-NDA exerts anti-inflammatory effects by:
-
Covalent Modification of Proteins: Electrophilic nitro groups form Michael adducts with cysteine residues in Keap1, activating Nrf2-dependent antioxidant responses .
-
PPARγ Activation: Binding to peroxisome proliferator-activated receptor gamma (PPARγ) modulates lipid metabolism and inflammatory gene expression .
Metabolic Fate In Vivo
Intravenous administration studies in mice reveal:
-
Rapid Adduction: >97% of 12-NDA adducts to plasma thiols (e.g., glutathione) within minutes .
-
Tissue Distribution: Accumulates in the liver, where it undergoes further β-oxidation or conjugation .
Table 3: Pharmacokinetic Parameters of 12-NDA in Mice
| Parameter | Value | Method |
|---|---|---|
| Plasma Half-life | <5 minutes | HPLC-MS/MS |
| Bioavailability | ~2.4% | Radiolabeled tracing |
| Major Metabolites | Glutathione adducts | MRM mass spectrometry |
Analytical Detection and Quantification
Liquid Chromatography–Mass Spectrometry (LC-MS)
-
Sample Preparation: Solid-phase extraction (SPE) using C18 columns enriches 12-NDA from biological matrices .
-
Mass Transitions: MRM monitoring of m/z 268→222 (characteristic NO₂ loss) ensures specificity .
Challenges in Detection
-
Low Abundance: Basal levels in tissues are near detection limits (~nM range), necessitating high-sensitivity instruments .
-
Isomeric Interference: Co-eluting nitrated isomers require ultra-high-resolution LC separations .
Challenges and Future Directions
Stability and Delivery
The electrophilic nature of 12-NDA limits its oral bioavailability. Nanoparticle encapsulation and prodrug strategies are under investigation .
Unresolved Questions
-
Endogenous Regulation: How physiological concentrations (nM–pM) exert significant effects remains unclear.
-
Toxicological Profile: Chronic exposure risks require evaluation in long-term studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume